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Compound of Interest

Compound Name: Pbrm1-BD2-IN-2

Cat. No.: B12407501 Get Quote

Technical Support Center: PBRM1-BD2-IN-2
Welcome to the technical support center for PBRM1-BD2-IN-2. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the use of

this chemical probe and to help minimize and interpret its potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is PBRM1-BD2-IN-2 and what is its primary target?

A1: PBRM1-BD2-IN-2 is a selective, cell-active chemical probe designed to inhibit the second

bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2] PBRM1 is a large subunit of the PBAF

(Polybromo-associated BRG1-associated factors) chromatin remodeling complex, which plays

a crucial role in regulating gene expression.[3][4] By binding to the acetyl-lysine binding pocket

of PBRM1's second bromodomain, PBRM1-BD2-IN-2 can be used to study the biological

functions of this specific domain in various cellular processes.

Q2: What are the known off-targets of PBRM1-BD2-IN-2?

A2: PBRM1-BD2-IN-2 has been developed to be selective for the PBRM1 bromodomains.[5]

However, like most chemical probes, it can exhibit binding to other proteins, particularly those

with structurally similar bromodomains. Based on available data, PBRM1-BD2-IN-2 shows

some binding to other bromodomains within the PBRM1 protein (like BD5) and weaker binding

to bromodomains of other proteins such as SMARCA2B and SMARCA4.[1] It is crucial for
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researchers to be aware of these potential off-targets and design experiments to control for

their effects.

Q3: How can I experimentally validate the on-target engagement of PBRM1-BD2-IN-2 in my

cellular model?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that PBRM1-BD2-
IN-2 is engaging with its intended target, PBRM1, inside the cell.[6][7] This technique relies on

the principle that a protein's thermal stability increases when a ligand is bound. By treating cells

with PBRM1-BD2-IN-2 and then heating the cell lysate to various temperatures, you can

observe a shift in the melting curve of PBRM1 compared to untreated cells, indicating direct

target engagement.

Q4: What is the recommended approach to differentiate on-target from off-target effects in my

experiments?

A4: A multi-pronged approach is recommended. This includes:

Using an inactive control: Synthesize or obtain a structurally similar analog of PBRM1-BD2-
IN-2 that does not bind to PBRM1-BD2. This control should ideally have a similar off-target

profile to the active probe.[8]

Employing an orthogonal probe: Use a structurally distinct inhibitor of PBRM1-BD2, if

available, to see if it recapitulates the same phenotype.[8]

Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or

eliminate PBRM1 expression. If the phenotype observed with PBRM1-BD2-IN-2 is

diminished or absent in the PBRM1-depleted cells, it provides strong evidence for on-target

activity.

Troubleshooting Guide
Problem 1: I am observing a phenotype at a high concentration of PBRM1-BD2-IN-2, but I am

unsure if it is a specific on-target effect.

Possible Cause: At high concentrations, off-target effects are more likely to occur. The

observed phenotype might be due to the inhibition of one or more secondary targets.
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Troubleshooting Steps:

Perform a dose-response experiment: Determine the minimal concentration of PBRM1-
BD2-IN-2 required to elicit the phenotype. Compare this to its known IC50 for PBRM1-

BD2 (1.0 μM).[1] A significant discrepancy may suggest an off-target effect.

Conduct a CETSA experiment: Confirm target engagement at the effective concentration.

Use control compounds: Test an inactive analog and an orthogonal probe to see if the

phenotype is consistent with on-target activity.

Perform a rescue experiment: In PBRM1 knockdown cells, see if the phenotype is absent.

Problem 2: My results with PBRM1-BD2-IN-2 are inconsistent across different cell lines.

Possible Cause: The expression levels of PBRM1 and its potential off-targets can vary

significantly between cell lines. The cellular context and the specific signaling pathways

active in a given cell line can also influence the response to the inhibitor.

Troubleshooting Steps:

Profile protein expression: Use western blotting or proteomics to quantify the levels of

PBRM1, SMARCA2, and SMARCA4 in the cell lines you are using.

Characterize the cellular context: Be aware of the mutational status of genes in pathways

related to PBRM1 function in your cell lines.

Titrate the compound: Perform dose-response curves for each cell line to determine the

optimal concentration for your desired effect.

Problem 3: I suspect a novel off-target is responsible for my observed phenotype.

Possible Cause: PBRM1-BD2-IN-2 may have unidentified off-targets that are relevant in your

experimental system.

Troubleshooting Steps:
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Thermal Proteome Profiling (TPP): This unbiased, proteome-wide technique can identify

proteins that are thermally stabilized upon treatment with PBRM1-BD2-IN-2, indicating

direct binding.[3][9][10]

Chemical Proteomics: This approach uses a modified version of the probe to pull down

interacting proteins from a cell lysate, which can then be identified by mass spectrometry.

[1][2][11]

Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of

PBRM1-BD2-IN-2 for its primary target and key potential off-targets.

Target Protein Domain Assay Type Value Reference

PBRM1 BD2 IC50 1.0 μM [1]

PBRM1 BD2 Kd 9.3 μM [1]

PBRM1 BD5 Kd 10.1 μM [1]

SMARCA2B Bromodomain Kd 18.4 μM [1]

SMARCA4 Bromodomain Kd 69 μM [1]

Experimental Protocols
Thermal Proteome Profiling (TPP) for Off-Target
Identification
This protocol outlines the general workflow for identifying cellular targets and off-targets of

PBRM1-BD2-IN-2 based on ligand-induced thermal stabilization.

1. Cell Culture and Treatment:

Culture your cells of interest to ~80% confluency.
Treat cells with either PBRM1-BD2-IN-2 at the desired concentration or vehicle control (e.g.,
DMSO) for a predetermined time.
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2. Cell Harvesting and Lysis:

Harvest the cells and wash them with PBS.
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase
inhibitors).
Lyse the cells by freeze-thaw cycles or sonication.
Clarify the lysate by centrifugation to remove cell debris.

3. Heat Treatment:

Aliquot the cell lysate into PCR tubes.
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C
increments) for 3 minutes using a PCR cycler.
Cool the samples to room temperature for 3 minutes.

4. Separation of Soluble and Aggregated Proteins:

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet
the aggregated proteins.
Carefully collect the supernatant containing the soluble proteins.

5. Sample Preparation for Mass Spectrometry:

Perform a protein concentration assay on the soluble fractions.
Reduce, alkylate, and digest the proteins with trypsin.
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative
analysis.

6. LC-MS/MS Analysis and Data Interpretation:

Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry
(LC-MS/MS).
Identify and quantify the proteins in each sample.
Plot the relative protein abundance as a function of temperature to generate melting curves
for each protein.
Identify proteins with a significant shift in their melting temperature in the PBRM1-BD2-IN-2-
treated samples compared to the control. A positive shift indicates stabilization upon binding.
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Chemical Proteomics Workflow for Off-Target
Identification
This protocol provides a general outline for identifying protein interactors of PBRM1-BD2-IN-2
using an affinity-based approach. This requires a modified version of the probe with a reactive

group for cross-linking and/or an affinity tag for enrichment.

1. Probe Design and Synthesis:

Synthesize a derivative of PBRM1-BD2-IN-2 that incorporates a photo-reactive group (e.g.,
diazirine) and a clickable handle (e.g., an alkyne).

2. Cell Treatment and UV Cross-linking:

Treat cells with the modified probe.
Expose the cells to UV light to induce covalent cross-linking of the probe to its interacting
proteins.

3. Cell Lysis and Click Chemistry:

Lyse the cells and perform a click reaction to attach a biotin tag to the probe-protein
complexes.

4. Enrichment of Probe-Protein Complexes:

Use streptavidin-coated beads to enrich the biotin-tagged protein complexes.
Wash the beads extensively to remove non-specific binders.

5. Elution and Protein Digestion:

Elute the bound proteins from the beads.
Digest the proteins into peptides using trypsin.

6. LC-MS/MS Analysis and Target Identification:

Analyze the peptide mixture by LC-MS/MS.
Identify the proteins that were specifically pulled down with the probe compared to control
experiments (e.g., no probe or a competition experiment with excess PBRM1-BD2-IN-2).
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Caption: PBRM1 signaling and the effect of PBRM1-BD2-IN-2.
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Caption: Thermal Proteome Profiling (TPP) experimental workflow.
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1. Treat Cells with
Modified Probe

2. UV Cross-linking
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Click Chemistry (Biotinylation)

4. Enrichment with
Streptavidin Beads

5. Elution & Protein Digestion

6. LC-MS/MS Analysis

7. Identify Pulled-down Proteins

Identified Off-Targets

Click to download full resolution via product page

Caption: Chemical Proteomics experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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